1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone
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Overview
Description
1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is a complex organic compound with the molecular formula C22H17NO3 and a molecular weight of 343.386 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxy-1H-pyrrolo[1,2-a]quinoline-3-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone can be compared with other similar compounds, such as:
- 1-(1-(4-Methylbenzoyl)-pyrrolo[1,2-a]quinolin-3-yl)ethanone
- 1-(3-Benzoylpyrrolo[1,2-c]quinazolin-1-yl)ethanone
- 1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone
- 1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone
- 1-(1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl)ethanone
These compounds share a similar core structure but differ in the substituents attached to the quinoline ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
618443-84-8 |
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Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(1-benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone |
InChI |
InChI=1S/C22H17NO3/c1-14(24)18-13-21(22(25)15-6-4-3-5-7-15)23-19-11-9-17(26-2)12-16(19)8-10-20(18)23/h3-13H,1-2H3 |
InChI Key |
PGVXHPIBNUXIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC(=C3)OC |
Origin of Product |
United States |
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